molecular formula C11H15Cl2NO2 B1416794 4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1170550-19-2

4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride

Cat. No. B1416794
M. Wt: 264.14 g/mol
InChI Key: SNRHQPIBDMAAQK-UHFFFAOYSA-N
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Description

“4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1170550-19-2 . It has a molecular weight of 264.15 . The IUPAC name for this compound is 4-[(3-chlorobenzyl)amino]butanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO2.ClH/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15;/h1,3-4,7,13H,2,5-6,8H2,(H,14,15);1H . The canonical SMILES representation is C1=CC(=CC(=C1)Cl)CNCCCC(=O)O.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.14 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound is 263.0479841 g/mol . The topological polar surface area of the compound is 49.3 Ų . The compound has a complexity of 199 .

Scientific Research Applications

Molecular Docking and Structural Analysis A detailed spectroscopic and structural investigation on derivatives of butanoic acid highlighted their potential in molecular docking and structural analysis. These derivatives demonstrate stability due to hyper-conjugative interactions and charge delocalization. Moreover, their molecular structure makes them good candidates for nonlinear optical materials, and their interactions in molecules, like hydrogen bonding and Van der Waals interactions, have been extensively studied. The docking studies suggest that these butanoic acid derivatives could play a significant role in bonding and might possess notable biological activities due to their inhibition of certain growth factors (Vanasundari et al., 2018).

Multicomponent Crystals and Synthon Versatility Research on baclofen, a slightly water-soluble hydrophobic γ-amino acid and a derivative of butanoic acid, has demonstrated its utility in forming multicomponent crystals with various acids. These studies explore the conformation and protonation properties of baclofen, providing insights into its crystalline structure, thermal properties, and specific intermolecular interactions. This understanding aids in the development of diverse applications, including crystal engineering (Báthori & Kilinkissa, 2015).

Vibrational Analysis and Molecular Docking Evaluation Another study focused on the vibrational analysis of butanoic acid derivatives and evaluated their molecular docking potential. This research provided insights into the molecule's stability and reactivity, and also suggested that these derivatives could be potential candidates for nonlinear optical (NLO) materials. The study extended to compute the binding energy of the compounds with suitable proteins, indicating their potential pharmacological importance (Vanasundari et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(3-chlorophenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15;/h1,3-4,7,13H,2,5-6,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRHQPIBDMAAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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